molecular formula C39H30N2O6 B12084898 (S)-(9H-Fluoren-9-yl)methyl 2,5-dioxo-4-(2-oxo-2-(tritylamino)ethyl)oxazolidine-3-carboxylate

(S)-(9H-Fluoren-9-yl)methyl 2,5-dioxo-4-(2-oxo-2-(tritylamino)ethyl)oxazolidine-3-carboxylate

Cat. No.: B12084898
M. Wt: 622.7 g/mol
InChI Key: HUZIEHVFBIDDMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(9H-Fluoren-9-yl)methyl 2,5-dioxo-4-(2-oxo-2-(tritylamino)ethyl)oxazolidine-3-carboxylate is a complex organic compound known for its unique structural features and diverse applications in scientific research. This compound is characterized by the presence of a fluorenyl group, an oxazolidine ring, and a tritylamino moiety, making it a valuable building block in asymmetric synthesis and chiral chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(9H-Fluoren-9-yl)methyl 2,5-dioxo-4-(2-oxo-2-(tritylamino)ethyl)oxazolidine-3-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Oxazolidine Ring: This is achieved through the cyclization of an amino acid derivative with a carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorenyl Group: The fluorenyl group is introduced via a nucleophilic substitution reaction, often using fluorenylmethyl chloroformate (Fmoc-Cl) as the reagent.

    Attachment of the Tritylamino Moiety: The tritylamino group is added through a reaction with trityl chloride (Tr-Cl) in the presence of a base such as triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-(9H-Fluoren-9-yl)methyl 2,5-dioxo-4-(2-oxo-2-(tritylamino)ethyl)oxazolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, H₂O₂

    Reduction: LiAlH₄, NaBH₄, hydrogen gas (H₂) with a palladium catalyst

    Substitution: Fmoc-Cl, Tr-Cl, TEA

Major Products

The major products formed from these reactions include derivatives with modified functional groups, such as alcohols, ketones, and substituted fluorenyl or tritylamino compounds.

Scientific Research Applications

(S)-(9H-Fluoren-9-yl)methyl 2,5-dioxo-4-(2-oxo-2-(tritylamino)ethyl)oxazolidine-3-carboxylate is widely used in various fields of scientific research:

    Chemistry: It serves as a chiral building block in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes.

    Medicine: It is investigated for its potential in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: The compound is utilized in the synthesis of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism by which (S)-(9H-Fluoren-9-yl)methyl 2,5-dioxo-4-(2-oxo-2-(tritylamino)ethyl)oxazolidine-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorenyl and tritylamino groups facilitate binding to active sites, while the oxazolidine ring provides structural stability. These interactions can modulate the activity of enzymes or alter the conformation of proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-(9H-Fluoren-9-yl)methyl 2,5-dioxo-4-(2-oxo-2-(tritylamino)ethyl)oxazolidine-3-carboxylate: The enantiomer of the compound, differing in the spatial arrangement of atoms.

    (S)-(9H-Fluoren-9-yl)methyl 2,5-dioxo-4-(2-oxo-2-(benzylamino)ethyl)oxazolidine-3-carboxylate: Similar structure with a benzylamino group instead of a tritylamino group.

Uniqueness

(S)-(9H-Fluoren-9-yl)methyl 2,5-dioxo-4-(2-oxo-2-(tritylamino)ethyl)oxazolidine-3-carboxylate is unique due to its combination of a fluorenyl group, an oxazolidine ring, and a tritylamino moiety. This specific arrangement imparts distinct chemical properties and reactivity, making it a valuable tool in asymmetric synthesis and chiral chemistry.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl 2,5-dioxo-4-[2-oxo-2-(tritylamino)ethyl]-1,3-oxazolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H30N2O6/c42-35(40-39(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28)24-34-36(43)47-38(45)41(34)37(44)46-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33/h1-23,33-34H,24-25H2,(H,40,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZIEHVFBIDDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC4C(=O)OC(=O)N4C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.